Mycophenolic Acid Acyl-β-D-glucuronide
Mycophenolic Acid Acyl-β-D-glucuronide
Mycophenolic acid O-acyl-glucuronide, also known as acmpag, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Mycophenolic acid O-acyl-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Mycophenolic acid O-acyl-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolic acid O-acyl-glucuronide is primarily located in the cytoplasm. Mycophenolic acid O-acyl-glucuronide participates in a number of enzymatic reactions. In particular, Mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate can be biosynthesized from mycophenolic acid and uridine diphosphate glucuronic acid through the action of the enzyme UDP-glucuronosyltransferase 2B7. In addition, Mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate can be biosynthesized from mycophenolic acid and uridine diphosphate glucuronic acid; which is mediated by the enzyme UDP-glucuronosyltransferase 2B7. In humans, mycophenolic acid O-acyl-glucuronide is involved in the mycophenolic Acid metabolism pathway.
Mycophenolic acid O-acyl-glucuronide is a carboxylic ester resulting from the formal condensation of the carboxylic acid group of mycophenolic acid with the anomeric hydroxy group of beta-D-glucuronic acid. It is a beta-D-glucosiduronic acid, a gamma-lactone, a member of phenols and a carboxylic ester. It derives from a mycophenolic acid and a beta-D-glucuronic acid. It is a conjugate acid of a mycophenolic acid O-acyl-glucuronide(1-).
Mycophenolic acid O-acyl-glucuronide is a carboxylic ester resulting from the formal condensation of the carboxylic acid group of mycophenolic acid with the anomeric hydroxy group of beta-D-glucuronic acid. It is a beta-D-glucosiduronic acid, a gamma-lactone, a member of phenols and a carboxylic ester. It derives from a mycophenolic acid and a beta-D-glucuronic acid. It is a conjugate acid of a mycophenolic acid O-acyl-glucuronide(1-).
Brand Name:
Vulcanchem
CAS No.:
99043-04-6
VCID:
VC0023199
InChI:
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1
SMILES:
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Molecular Formula:
C₂₃H₂₈O₁₂
Molecular Weight:
496.5 g/mol
Mycophenolic Acid Acyl-β-D-glucuronide
CAS No.: 99043-04-6
Reference Standards
VCID: VC0023199
Molecular Formula: C₂₃H₂₈O₁₂
Molecular Weight: 496.5 g/mol
CAS No. | 99043-04-6 |
---|---|
Product Name | Mycophenolic Acid Acyl-β-D-glucuronide |
Molecular Formula | C₂₃H₂₈O₁₂ |
Molecular Weight | 496.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 |
Standard InChIKey | QBMSTEZXAMABFF-UEARNRKISA-N |
Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Description | Mycophenolic acid O-acyl-glucuronide, also known as acmpag, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Mycophenolic acid O-acyl-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Mycophenolic acid O-acyl-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolic acid O-acyl-glucuronide is primarily located in the cytoplasm. Mycophenolic acid O-acyl-glucuronide participates in a number of enzymatic reactions. In particular, Mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate can be biosynthesized from mycophenolic acid and uridine diphosphate glucuronic acid through the action of the enzyme UDP-glucuronosyltransferase 2B7. In addition, Mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate can be biosynthesized from mycophenolic acid and uridine diphosphate glucuronic acid; which is mediated by the enzyme UDP-glucuronosyltransferase 2B7. In humans, mycophenolic acid O-acyl-glucuronide is involved in the mycophenolic Acid metabolism pathway. Mycophenolic acid O-acyl-glucuronide is a carboxylic ester resulting from the formal condensation of the carboxylic acid group of mycophenolic acid with the anomeric hydroxy group of beta-D-glucuronic acid. It is a beta-D-glucosiduronic acid, a gamma-lactone, a member of phenols and a carboxylic ester. It derives from a mycophenolic acid and a beta-D-glucuronic acid. It is a conjugate acid of a mycophenolic acid O-acyl-glucuronide(1-). |
Synonyms | 1-[(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexenoate] β-D-Glucopyranuronic Acid; |
PubChem Compound | 10028772 |
Last Modified | Nov 12 2021 |
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